

2-Iodo-5-methylpyridine physical and chemical properties

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Compound of Interest

Compound Name: **2-Iodo-5-methylpyridine**

Cat. No.: **B1339571**

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An In-Depth Technical Guide to 2-Iodo-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-5-methylpyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a pyridine ring substituted with an iodine atom at the 2-position and a methyl group at the 5-position, makes it a valuable precursor for the synthesis of a wide range of more complex molecules.^[1] The reactivity of the carbon-iodine bond allows for its participation in various cross-coupling reactions, rendering it a key intermediate in the development of pharmaceuticals and other specialty chemicals.^[2] This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Iodo-5-methylpyridine**, along with detailed experimental protocols for its synthesis and common reactions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **2-Iodo-5-methylpyridine** is presented below. It is important to distinguish it from its isomers, such as 5-Iodo-2-methylpyridine (CAS 695-17-0) and 4-Iodo-2-methylpyridine (CAS 22282-65-1), as their properties may differ.

Table 1: Physical Properties of 2-Iodo-5-methylpyridine

Property	Value	Source
Molecular Formula	C ₆ H ₆ IN	[1][3]
Molecular Weight	219.02 g/mol	[1][3]
CAS Number	22282-62-8	[1][3][4]
Appearance	Typically a solid at room temperature	[1]
Density	1.81 g/cm ³	[2][5]
Melting Point	Not available	[5]
Boiling Point	Not available	[5]
Solubility	No specific data available. Related compounds are soluble in dimethyl sulfoxide.	

Table 2: Chemical Identifiers of 2-Iodo-5-methylpyridine

Identifier	Value	Source
IUPAC Name	2-iodo-5-methylpyridine	[3]
SMILES	CC1=CN=C(C=C1)I	[1][3]
InChI	InChI=1S/C6H6IN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3	[3]
MDL Number	MFCD11656389	[2]

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of **2-Iodo-5-methylpyridine**. While experimental spectra for this specific compound are not readily available in public databases, data from related compounds can provide valuable insights for spectral interpretation.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons. The chemical shifts and coupling constants will be influenced by the positions of the iodo and methyl substituents.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique resonances for each of the six carbon atoms in the molecule, with the carbon bearing the iodine atom showing a characteristic downfield shift.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations within the pyridine ring.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of iodine and methyl groups. A GC-MS spectrum for **2-Iodo-5-methylpyridine** is noted as being available in the PubChem database.[3]

Chemical Reactivity and Synthesis

2-Iodo-5-methylpyridine is a key substrate in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Suzuki-Miyaura Coupling

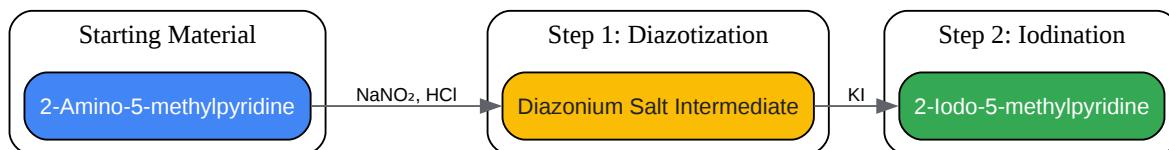
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds. **2-Iodo-5-methylpyridine** can be coupled with a variety of organoboron reagents, such as phenylboronic acid, to introduce aryl or other organic substituents at the 2-position of the pyridine ring.

Heck Reaction

The Heck reaction enables the arylation of alkenes. **2-Iodo-5-methylpyridine** can react with alkenes, such as styrene, in the presence of a palladium catalyst to form substituted stilbene derivatives.

Synthesis of **2-Iodo-5-methylpyridine**

A common synthetic route to **2-Iodo-5-methylpyridine** involves the diazotization of 2-amino-5-methylpyridine followed by a Sandmeyer-type reaction with an iodide salt.



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Caption: Synthetic pathway for **2-Iodo-5-methylpyridine**.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and key reactions of **2-Iodo-5-methylpyridine**. These should be adapted and optimized for specific laboratory conditions and scales.

Protocol 1: Synthesis of 2-Iodo-5-methylpyridine from 2-Amino-5-methylpyridine

Materials:

- 2-Amino-5-methylpyridine
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Potassium Iodide (KI)
- Sodium thiosulfate
- Diethyl ether or other suitable organic solvent
- Anhydrous magnesium sulfate
- Ice

Procedure:

- Dissolve 2-amino-5-methylpyridine in a suitable amount of cooled dilute hydrochloric acid.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
- Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
- In a separate flask, dissolve potassium iodide in water.
- Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring. Gas evolution will be observed.
- Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
- Quench any remaining iodine by adding a saturated solution of sodium thiosulfate until the dark color disappears.
- Extract the product with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or distillation to obtain **2-Iodo-5-methylpyridine**.

Protocol 2: Suzuki-Miyaura Coupling of 2-Iodo-5-methylpyridine with Phenylboronic Acid

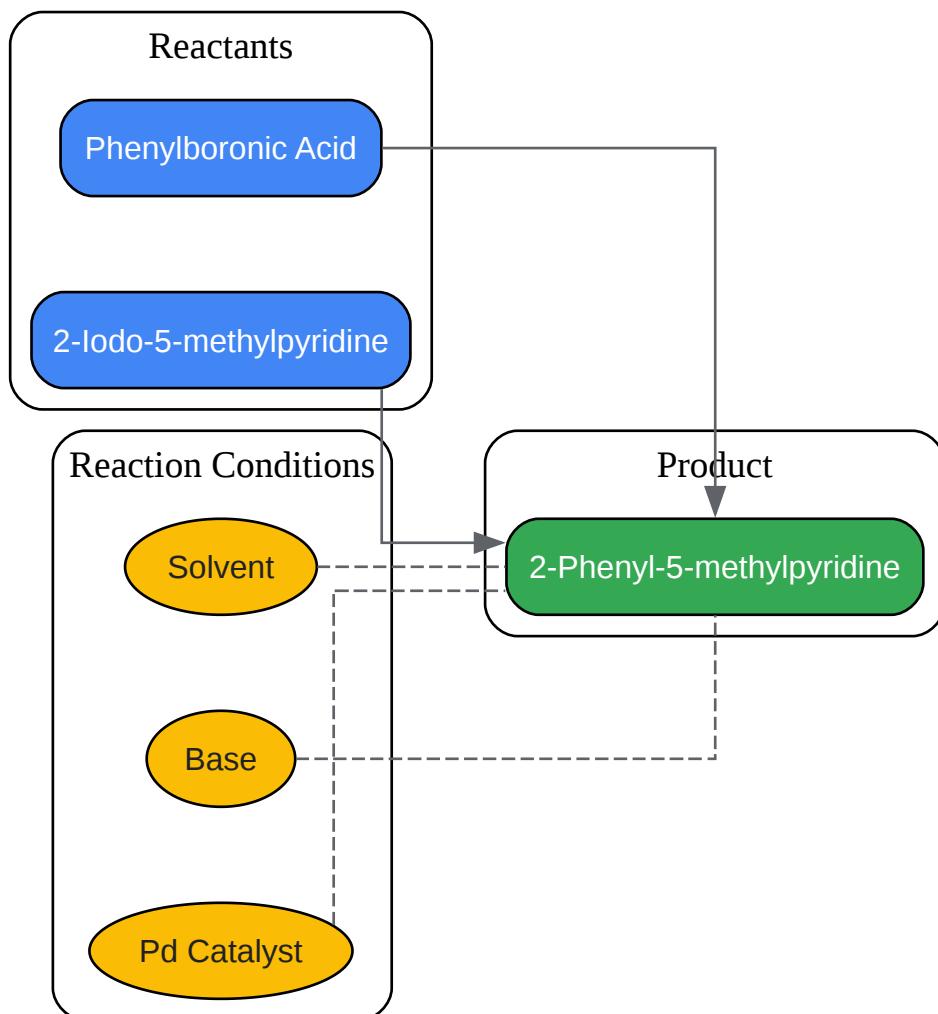
Materials:

- **2-Iodo-5-methylpyridine**
- Phenylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{OAc})_2$ with a phosphine ligand)

- Base (e.g., K_2CO_3 , Na_2CO_3 , or Cs_2CO_3)
- Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
- Inert gas (Argon or Nitrogen)

Procedure:

- To a dry Schlenk flask, add **2-Iodo-5-methylpyridine** (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 eq).
- Evacuate and backfill the flask with an inert gas three times.
- Add the degassed solvent to the flask via syringe.
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
- After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
- Wash the mixture with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the desired 2-phenyl-5-methylpyridine.



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Caption: Suzuki-Miyaura coupling of **2-Iodo-5-methylpyridine**.

Protocol 3: Heck Reaction of **2-Iodo-5-methylpyridine** with Styrene

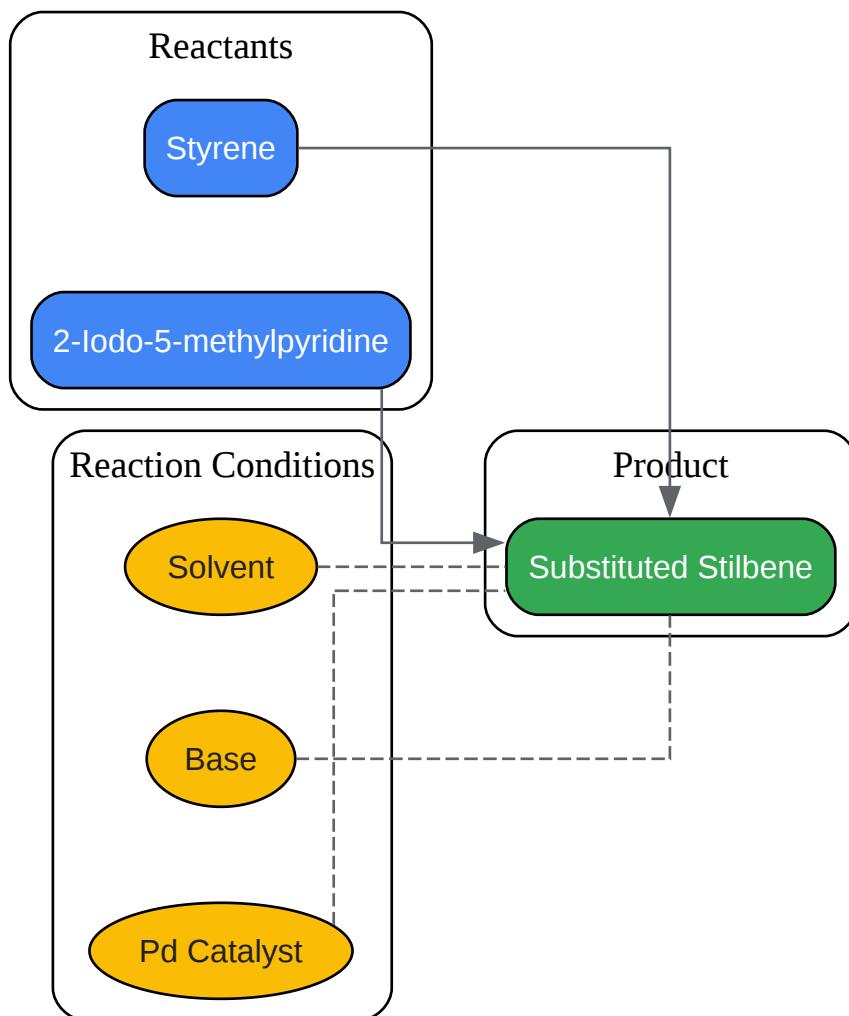
Materials:

- **2-Iodo-5-methylpyridine**
- Styrene
- Palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$)

- Phosphine ligand (e.g., PPh_3 or $\text{P}(\text{o-tolyl})_3$)
- Base (e.g., Et_3N or K_2CO_3)
- Anhydrous and degassed solvent (e.g., DMF or acetonitrile)
- Inert gas (Argon or Nitrogen)

Procedure:

- To a dry Schlenk tube, add **2-Iodo-5-methylpyridine** (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).
- Evacuate and backfill the tube with an inert gas.
- Add the degassed solvent, the base (1.5-2.0 eq), and styrene (1.2 eq) via syringe.
- Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to afford the corresponding stilbene derivative.



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Caption: Heck reaction of **2-Iodo-5-methylpyridine**.

Safety Information

2-Iodo-5-methylpyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the following GHS hazard statements:

- H302: Harmful if swallowed.[3]
- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]

- H335: May cause respiratory irritation.[\[3\]](#)

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Iodo-5-methylpyridine is a valuable and reactive building block in organic synthesis. Its utility in forming carbon-carbon bonds through well-established cross-coupling methodologies makes it an important intermediate for the synthesis of a diverse range of functional molecules, particularly in the field of medicinal chemistry. This guide provides a foundational understanding of its properties and applications, which should aid researchers and scientists in its effective utilization.

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